N-(1-isopropyl-2-methylpropyl)-2-methoxy-2-phenylacetamide
Overview
Description
N-(1-isopropyl-2-methylpropyl)-2-methoxy-2-phenylacetamide, also known as IPPA, is a chemical compound that belongs to the family of N-phenylacetamides. This compound has gained significant attention in the scientific community due to its potential pharmaceutical applications, including analgesic, anti-inflammatory, and anticonvulsant effects.
Mechanism of Action
The exact mechanism of action of N-(1-isopropyl-2-methylpropyl)-2-methoxy-2-phenylacetamide is not fully understood. However, it is believed to act on the central nervous system by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in the analgesic, anticonvulsant, and anti-inflammatory effects observed in scientific studies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, this compound has been shown to decrease the levels of oxidative stress markers, which can contribute to the development of various diseases. Furthermore, this compound has been found to increase the levels of the neurotransmitters serotonin and norepinephrine, which can result in the analgesic, anticonvulsant, and anti-inflammatory effects observed in scientific studies.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-isopropyl-2-methylpropyl)-2-methoxy-2-phenylacetamide in lab experiments is its potential therapeutic effects. This makes it an attractive compound to study for its potential use in the treatment of various diseases. Additionally, this compound is relatively easy to synthesize, which makes it readily available for scientific research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety of this compound and its potential side effects.
Future Directions
There are a number of future directions for research on N-(1-isopropyl-2-methylpropyl)-2-methoxy-2-phenylacetamide. One potential direction is the development of new analogs of this compound with improved therapeutic effects and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and how it produces its therapeutic effects. Furthermore, studies are needed to determine the safety and potential side effects of this compound in humans. Overall, this compound has the potential to be a valuable compound in the development of new treatments for various diseases.
Scientific Research Applications
N-(1-isopropyl-2-methylpropyl)-2-methoxy-2-phenylacetamide has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been shown to have analgesic properties, making it a potential treatment for chronic pain. Additionally, this compound has been found to have anticonvulsant effects, which could make it useful in the treatment of epilepsy. Furthermore, this compound has been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2-methoxy-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11(2)14(12(3)4)17-16(18)15(19-5)13-9-7-6-8-10-13/h6-12,14-15H,1-5H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMLXVPRKKSQCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C(C1=CC=CC=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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